sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate
Brand Name: Vulcanchem
CAS No.: 2137518-78-4
VCID: VC11597251
InChI: InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-4-7(5-10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H16NNaO4S
Molecular Weight: 257.28 g/mol

sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate

CAS No.: 2137518-78-4

Cat. No.: VC11597251

Molecular Formula: C9H16NNaO4S

Molecular Weight: 257.28 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate - 2137518-78-4

Specification

CAS No. 2137518-78-4
Molecular Formula C9H16NNaO4S
Molecular Weight 257.28 g/mol
IUPAC Name sodium;[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methanesulfinate
Standard InChI InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-4-7(5-10)6-15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1
Standard InChI Key KHYQYABWZKBKGE-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)CS(=O)[O-].[Na+]

Introduction

Key Identifiers

  • IUPAC Name: Sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate.

  • CAS Number: 2137518-78-4.

  • Molecular Weight: 261.28 g/mol.

  • SMILES Notation: CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+].

Molecular Formula

ElementCount
Carbon (C)9
Hydrogen (H)16
Nitrogen (N)1
Oxygen (O)4
Sulfur (S)1
Sodium (Na)1

Synthesis Pathways

The synthesis of sodium {1-[(tert-butoxy)carbonyl]azetidin-3-yl}methanesulfinate typically involves:

  • Formation of Boc-protected azetidine: The azetidine ring is protected using a tert-butoxycarbonyl group to stabilize the nitrogen during subsequent reactions.

  • Introduction of the sulfinic acid group: A reaction with methanesulfinic acid or its derivatives introduces the sulfinic acid functionality at the desired position on the azetidine ring.

  • Conversion to sodium salt: Neutralization with sodium hydroxide or another sodium base yields the final sodium salt.

Pharmaceutical Research

The compound's azetidine ring and sulfinic acid group make it a valuable intermediate in synthesizing biologically active molecules, particularly in drug discovery targeting antimicrobial, anticancer, or anti-inflammatory pathways.

Chemical Synthesis

Its functional groups allow it to act as a precursor for more complex organic molecules, especially in asymmetric synthesis or as a ligand in catalytic processes.

Material Science

The sulfinic acid moiety could contribute to polymer stabilization or modification due to its redox properties.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling sulfinates and Boc-protected compounds include:

  • Use personal protective equipment (PPE), such as gloves and goggles.

  • Store in a cool, dry place away from incompatible substances like strong oxidizers.

  • Ensure proper ventilation when handling to avoid inhalation of dust or fumes.

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